3-Chloro-4-iodopyridine
Overview
Description
3-Chloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. It is a valuable compound in organic synthesis due to its unique reactivity and the presence of both chlorine and iodine substituents on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
3-Chloro-4-iodopyridine is a type of halogenated heterocyclic compound Iodopyridines, in general, are known to be used in the synthesis of various pharmaceutical compounds .
Mode of Action
Iodopyridines are known to interact with their targets through the iodine atom, which can form strong bonds with many elements and functional groups . This allows them to modify the biochemical properties of their targets, leading to changes in their function.
Biochemical Pathways
Iodopyridines are often used as intermediates in the synthesis of various compounds, suggesting that they may play a role in multiple biochemical pathways .
Pharmacokinetics
It is known that iodopyridines, in general, have high gi absorption and are bbb permeant . This suggests that this compound could have good bioavailability.
Result of Action
Iodopyridines are known to be used in the synthesis of various pharmaceutical compounds, suggesting that they may have diverse effects depending on the specific compound they are used to synthesize .
Action Environment
It is known that iodopyridines are sensitive to light , suggesting that light exposure could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine. The reaction is carried out by treating 3-chloropyridine with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is typically performed at low temperatures to control the reactivity and ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to optimize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to form 3-chloro-4-pyridyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Reduced pyridine derivatives .
Scientific Research Applications
3-Chloro-4-iodopyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and materials science
Comparison with Similar Compounds
2-Chloro-4-iodopyridine: Similar structure but with chlorine at the 2-position.
3-Iodo-4-chloropyridine: Similar structure but with iodine at the 3-position.
4-Chloro-3-iodopyridine: Similar structure but with chlorine at the 4-position
Uniqueness: 3-Chloro-4-iodopyridine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .
Properties
IUPAC Name |
3-chloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBYRRNGPVSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504043 | |
Record name | 3-Chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-79-7 | |
Record name | 3-Chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 3-chloro-4-iodopyridine can be used to generate 3,4-pyridyne. Why is 3,4-pyridyne a useful intermediate in organic synthesis?
A1: 3,4-Pyridyne is a highly reactive intermediate that acts as a dienophile in Diels-Alder reactions. [] This reaction allows for the formation of complex heterocyclic systems containing a pyridine ring, which are important structural motifs in various biologically active compounds. []
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